1-(4-Nitrophenyl)pyridine-2-thione
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Overview
Description
Triphenylphosphine oxide is an organophosphorus compound with the chemical formula OP(C₆H₅)₃. It is a colorless crystalline solid that is often encountered as a byproduct in reactions involving triphenylphosphine. This compound is known for its stability and is widely used in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylphosphine oxide is typically produced as a byproduct in several organic synthesis reactions, including the Wittig, Staudinger, and Mitsunobu reactions. For example, in the Wittig reaction, triphenylphosphine reacts with an aldehyde or ketone to form an alkene and triphenylphosphine oxide .
A common synthetic route involves the oxidation of triphenylphosphine using oxidizing agents such as hydrogen peroxide or halogens. The reaction with hydrogen peroxide proceeds as follows:
P(C6H5)3+H2O2→OP(C6H5)3+H2O
Industrial Production Methods
In industrial settings, triphenylphosphine oxide can be produced by the controlled oxidation of triphenylphosphine using various oxidizing agents. The process is optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Triphenylphosphine oxide undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to triphenylphosphine using reducing agents such as trichlorosilane.
Substitution: It can participate in substitution reactions where the oxygen atom is replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, halogens.
Reducing Agents: Trichlorosilane, phosgene.
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures, depending on the specific reaction.
Major Products Formed
The major product formed from the oxidation of triphenylphosphine is triphenylphosphine oxide itself. In reduction reactions, triphenylphosphine is regenerated .
Scientific Research Applications
Triphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Wittig, Staudinger, and Mitsunobu reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Used in the production of polymers and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which triphenylphosphine oxide exerts its effects is primarily through its role as a ligand and a stabilizing agent. It can coordinate with metal ions, forming stable complexes that are useful in catalysis and other chemical processes. The oxygen atom in triphenylphosphine oxide is relatively basic, allowing it to interact with acidic hydrogen atoms and other electrophilic species .
Comparison with Similar Compounds
Triphenylphosphine oxide is similar to other phosphine oxides such as:
- Phosphorus oxychloride (POCl₃)
- Phosphorus pentachloride (PCl₅)
- Triphenylphosphine sulfide (P(C₆H₅)₃S)
Compared to these compounds, triphenylphosphine oxide is unique in its stability and its ability to act as a crystallizing agent. Its basicity and rigid backbone make it particularly useful in crystallizing molecules that are otherwise difficult to crystallize .
Properties
CAS No. |
103983-87-5 |
---|---|
Molecular Formula |
C11H8N2O2S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
1-(4-nitrophenyl)pyridine-2-thione |
InChI |
InChI=1S/C11H8N2O2S/c14-13(15)10-6-4-9(5-7-10)12-8-2-1-3-11(12)16/h1-8H |
InChI Key |
JQWSROIPRDABNL-UHFFFAOYSA-N |
SMILES |
C1=CC(=S)N(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=S)N(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms |
2(1H)-Pyridinethione, 1-(4-nitrophenyl)- |
Origin of Product |
United States |
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